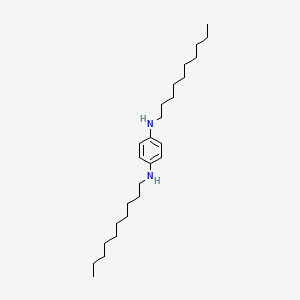
1-N,4-N-didecylbenzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N,4-N-didecylbenzene-1,4-diamine is an organic compound with the molecular formula C26H48N2. It is a derivative of benzene-1,4-diamine, where the hydrogen atoms on the nitrogen atoms are replaced by decyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,4-N-didecylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with decyl halides under basic conditions. The reaction can be carried out in an organic solvent such as ethanol or tetrahydrofuran. The general reaction scheme is as follows:
C6H4(NH2)2+2C10H21X→C6H4(N(C10H21)2)2+2HX
where X is a halogen (e.g., Cl, Br).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-N,4-N-didecylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to the parent benzene-1,4-diamine.
Substitution: The decyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzene-1,4-diamine.
Substitution: Various substituted benzene-1,4-diamine derivatives.
Aplicaciones Científicas De Investigación
1-N,4-N-didecylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-N,4-N-didecylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-N,4-N-didecylbenzene-1,4-diamine can be compared with other similar compounds such as:
N,N’-Diphenylbenzene-1,4-diamine: This compound has phenyl groups instead of decyl groups and is used in similar applications.
N,N’-Diethylbenzene-1,4-diamine: This compound has ethyl groups and is used in the synthesis of various organic compounds.
N,N’-Dibutylbenzene-1,4-diamine: This compound has butyl groups and is used in industrial applications.
The uniqueness of this compound lies in its long decyl chains, which impart specific properties such as increased hydrophobicity and potential for self-assembly in certain environments.
Propiedades
Número CAS |
4734-68-3 |
|---|---|
Fórmula molecular |
C26H48N2 |
Peso molecular |
388.7 g/mol |
Nombre IUPAC |
1-N,4-N-didecylbenzene-1,4-diamine |
InChI |
InChI=1S/C26H48N2/c1-3-5-7-9-11-13-15-17-23-27-25-19-21-26(22-20-25)28-24-18-16-14-12-10-8-6-4-2/h19-22,27-28H,3-18,23-24H2,1-2H3 |
Clave InChI |
YQYATJREFHIMON-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNC1=CC=C(C=C1)NCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


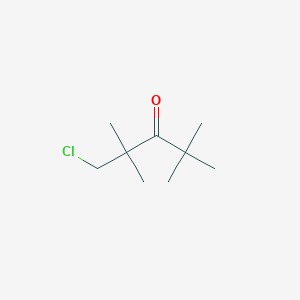
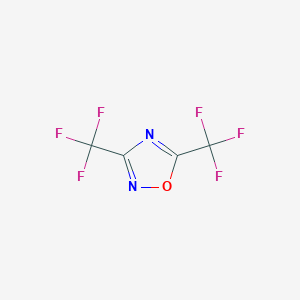
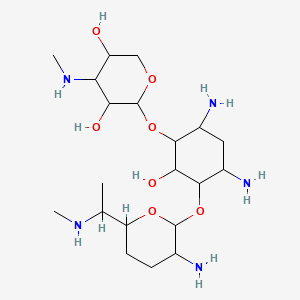
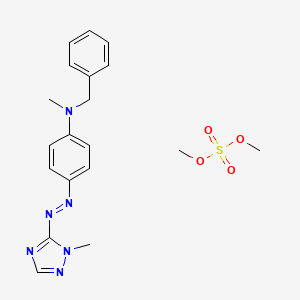
![N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B14159291.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(propan-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14159295.png)
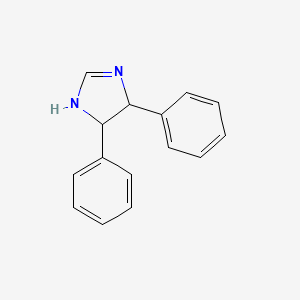
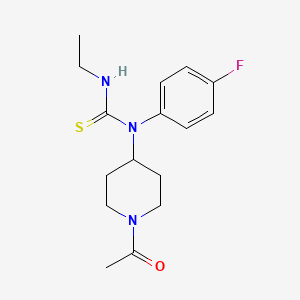

![1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene](/img/structure/B14159304.png)
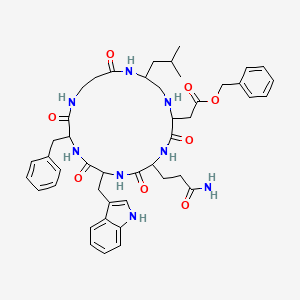

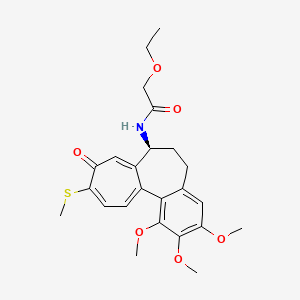
![N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetamide](/img/structure/B14159333.png)
